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Compound of Interest |

Compound Name: Cefixime impurity A
CAS No.: 1335475-08-5
Cat. No.: B601303
Get Quote
. J

Executive Summary

Cefixime is a third-generation cephalosporin antibiotic prone to specific degradation pathways
during synthesis and storage. Impurity A (as designated by the EP) represents a critical
degradation product resulting from the rearrangement of the cephem nucleus. Unlike simple
geometric isomers (such as the E-isomer), Impurity A involves a fundamental structural change
to a furo[3,4-d][1,3]thiazin ring system.[1][2]

Effective control of Impurity A is mandatory for regulatory compliance.[3][4] While the EP
assigns it a specific monograph limit due to its prevalence as a degradant, the USP typically
controls it under "Any Individual Impurity" or "Related Compounds" unless specified otherwise
in updated monographs. This guide synthesizes the chemical basis, regulatory limits, and
validated HPLC protocols for detecting and quantifying this impurity.[5][6]

Chemical Identity & Structural Basis[7][8]

It is critical to distinguish between the geometric isomer of Cefixime and the structural
rearrangement product designated as Impurity A by the EP.
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Cefixime (The API)[1][2]

o Chemical Name: (6R,7R)-7-[[(2Z)-2-(2-aminothiazol-4-yl)-2-
[(carboxymethoxy)imino]acetyl]lamino]-3-ethenyl-8-o0xo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-
carboxylic acid.[1][2][7]

o Configuration: Z-isomer (cis-isomer) at the oxime linkage.[1][2]

EP Impurity A (The Degradant)[1][2]

» Designation: Cefixime Impurity A (EP).[1][2][3][4]

e Chemical Name: 2-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-2-
[(2R)-5-methyl-7-0x0-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl]acetic acid.[1][2][3][8]

e Mechanism of Formation: Under stress conditions (particularly thermal and pH stress), the
six-membered dihydrothiazine ring of the cephalosporin core opens and rearranges into a
furo-thiazine system.[1][2]

« CAS Registry: 1614255-90-1.[1][2][3][4][8]

- : ith Other C .

Impurity Code (EP) Common Name Structural Feature

. o L Ring rearrangement
Impurity A Furo-thiazine derivative

(Degradant)
Impurity B Cefixime Methyl Ester Esterification of carboxylic acid
] o Geometric isomer (Trans-
Impurity D Cefixime E-lsomer

oxime)
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Note: In the EP context, the E-isomer is typically designated as Impurity D.[4] Do not confuse

Impurity A with the E-isomer.

Regulatory Limits: EP vs. USP[2][5]

The harmonization between EP and USP is not absolute regarding specific impurity
designations. The EP Monograph (1188) is explicit, whereas the USP Monograph relies heavily
on general limits for "Individual Impurities" unless specific Related Compounds are cited.

European Pharmacopoeia (EP) Limits

The EP treats Impurity A as a Specified Impurity.[2] Due to its nature as a primary degradation
product, it often has a higher tolerance limit than genotoxic or process impurities, but it must be
rigorously controlled.

Parameter Limit Notes

Refer to current Monograph
1188. Often specified

Impurity A <1.0% - 2.0% o -
individually due to stability
profile.[2]

Impurity D (E-isomer) <1.0% Geometric isomer limit.[1][2]

Any Other Impurity <0.2% Unspecified impurities.[2]

Total Impurities <3.0% Sum of all impurities.

United States Pharmacopeia (USP) Limits

The USP monograph for Cefixime typically employs a general limit structure for "Organic
Impurities".[2]
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Parameter Limit Notes

Individual Impurity <1.0% Applies to Impurity Af not
explicitly named.

Total | i 2 0% Stricter total limit in some
otal Impurities <2.0% o
revisions.

Critical Insight: If the USP monograph does not explicitly list "Related Compound A" with a
unique relative retention time (RRT) or response factor, Impurity A is controlled under the "Any

individual impurity" criterion.

Analytical Strategy: HPLC Methodology

The standard pharmacopoeial method utilizes lon-Pair Reversed-Phase HPLC.[1][2] The use of
Tetrabutylammonium Hydroxide (TBAH) is essential to retain the polar, acidic moieties of
Cefixime and its impurities.

Chromatographic Conditions (Harmonized Approach)

e Column: C18 (Octadecylsilyl silica gel), 250 mm x 4.6 mm, 5 um packing (e.g., Zorbax
Eclipse Plus or equivalent).[1][2][5]

¢ Mobile Phase:

o Solvent A: 0.4 M Tetrabutylammonium hydroxide solution adjusted to pH 6.5 with
phosphoric acid. Dilute 25 mL of this to 2000 mL with water.

o Mixture: Acetonitrile : Solvent A (1 : 3 v/v).[1][2] Note: Some protocols use a gradient, but
the isocratic 25:75 ratio is common for assay/purity.

e Flow Rate: 1.0 mL/min.[2]
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e Column Temperature: 40°C.
e Detection: UV at 254 nm.[2]

e Injection Volume: 10 pL.

System Suitability & Resolution

To validate the system, a Resolution Solution is prepared by heating a Cefixime standard
solution at 95°C for 45 minutes. This thermal stress generates:

o Cefixime E-isomer (Impurity D): Elutes before Cefixime (typically RRT ~0.9).[1][2]

e Impurity A: Elutes before the E-isomer (typically RRT ~0.[2]8) or as a late eluter depending
on the exact ion-pair strength.[1][2] Note: In the standard TBAH method, the elution order is
generally Impurities -> E-isomer -> Z-isomer (Cefixime).[1][2]

Acceptance Criteria:
e Resolution (R): > 2.0 between Cefixime (Z-isomer) and Cefixime E-isomer (Impurity D).[1][2]
o Symmetry Factor: 0.8 — 1.5 for the Cefixime peak.

Visualized Pathways & Workflows
Degradation Pathway of Cefixime

The following diagram illustrates the divergence between geometric isomerization
(reversible/equilibrium) and the irreversible ring rearrangement forming Impurity A.
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Caption: Divergent degradation pathways of Cefixime leading to geometric isomer (Impurity D)
and structural rearrangement (Impurity A).

Analytical Validation Workflow

This workflow ensures the HPLC method is capable of distinguishing Impurity A from the main
peak and other related substances.
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Caption: Step-by-step analytical workflow for validating Cefixime system suitability and
quantifying Impurity A.

Experimental Protocol: Impurity Profiling
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Reagent Preparation

o TBAH Buffer (pH 6.5): Dissolve 25 mL of 0.4 M Tetrabutylammonium hydroxide in 900 mL of
HPLC-grade water.[1][2] Adjust pH to 6.5 + 0.05 using dilute phosphoric acid (10%).[1][2]
Dilute to 1000 mL.[2]

o Mobile Phase: Mix 750 mL of TBAH Buffer with 250 mL of Acetonitrile. Filter through a 0.45
pm nylon membrane and degas.

Sample Preparation

o Test Solution: Dissolve 25.0 mg of the substance to be examined in the Mobile Phase and
dilute to 25.0 mL (Concentration: 1.0 mg/mL).

o Reference Solution (a): Dilute 1.0 mL of the Test Solution to 100.0 mL with Mobile Phase
(1%).

o Reference Solution (b): Dilute 1.0 mL of Reference Solution (a) to 10.0 mL (0.1%).

Procedure

o Equilibrate the column at 40°C with a flow rate of 1.0 mL/min.

e Inject 10 pL of the Resolution Solution (Heat-stressed Cefixime). Verify that the resolution
between the peak corresponding to Impurity D (E-isomer) and Cefixime is at least 2.0.

e Inject 10 pL of Reference Solution (b). Calculate the Signal-to-Noise (S/N) ratio; it should be
> 10 (Sensitivity check).

e Inject 10 pL of the Test Solution.

* Run the chromatogram for at least 3-4 times the retention time of Cefixime.[2]

Calculation

Use the area of the principal peak in Reference Solution (a) (representing 1%) or Reference
Solution (b) (representing 0.1%) to calculate the percentage of Impurity A.

e Formula:(Area_Impurity / Area_Ref) * Dilution_Factor
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: Cefixime Impurity A Pharmacopoeial
Limits (EP/USP)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b601303/docs#technical-guide-cefixime-impurity-a-
pharmacopoeial-limits-ep-usp]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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